molecular formula C12H26KNO2 B12656595 Potassium N-hydroxylauramidate CAS No. 94166-52-6

Potassium N-hydroxylauramidate

Cat. No.: B12656595
CAS No.: 94166-52-6
M. Wt: 255.44 g/mol
InChI Key: GXEUVMONJAJNJG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium N-hydroxylauramidate can be synthesized through the reaction of lauric acid with hydroxylamine, followed by neutralization with potassium hydroxide. The general reaction involves the formation of N-hydroxylauramide, which is then converted to its potassium salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the following steps:

    Esterification: Lauric acid is esterified with methanol to form methyl laurate.

    Hydroxylamination: Methyl laurate reacts with hydroxylamine to produce N-hydroxylauramide.

    Neutralization: N-hydroxylauramide is neutralized with potassium hydroxide to yield this compound.

The reaction conditions generally include controlled temperatures and pH levels to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium N-hydroxylauramidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form amides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products:

    Oxidation: Produces oxo derivatives.

    Reduction: Forms primary amides.

    Substitution: Yields substituted hydroxamic acids.

Scientific Research Applications

Potassium N-hydroxylauramidate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in metalloproteinases.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism by which potassium N-hydroxylauramidate exerts its effects involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteinases, enzymes that require metal ions for their activity. By inhibiting these enzymes, this compound can interfere with various biological processes, including cell proliferation and microbial growth.

Comparison with Similar Compounds

  • Sodium N-hydroxylauramidate
  • Calcium N-hydroxylauramidate
  • Magnesium N-hydroxylauramidate

Comparison: Potassium N-hydroxylauramidate is unique due to its specific potassium ion, which influences its solubility and reactivity. Compared to sodium and calcium analogs, this compound may exhibit different binding affinities and biological activities, making it a distinct compound in its class.

Properties

CAS No.

94166-52-6

Molecular Formula

C12H26KNO2

Molecular Weight

255.44 g/mol

IUPAC Name

potassium;hydride;N-hydroxydodecanamide

InChI

InChI=1S/C12H25NO2.K.H/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15;;/h15H,2-11H2,1H3,(H,13,14);;/q;+1;-1

InChI Key

GXEUVMONJAJNJG-UHFFFAOYSA-N

Canonical SMILES

[H-].CCCCCCCCCCCC(=O)NO.[K+]

Origin of Product

United States

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